
3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is a chemical compound with the molecular formula C17H17ClN2O5 and a molecular weight of 364.78 g/mol . This compound is characterized by the presence of chloro, ethoxy, and nitrophenyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-ethoxybenzoic acid and 4-ethoxy-2-nitroaniline.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Synthetic Route: The synthetic route involves the formation of an amide bond between the carboxylic acid group of 3-chloro-4-ethoxybenzoic acid and the amine group of 4-ethoxy-2-nitroaniline.
Analyse Chemischer Reaktionen
3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions using reagents like hydrogen gas and palladium on carbon (Pd/C).
Wissenschaftliche Forschungsanwendungen
3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide can be compared with similar compounds such as:
3-chloro-4-ethoxy-N-{4-methoxy-2-nitrophenyl}benzamide: This compound has a methoxy group instead of an ethoxy group, which may alter its chemical properties and reactivity.
3-chloro-4-methoxy-N-{4-ethoxy-2-nitrophenyl}benzamide: Here, the ethoxy group is replaced by a methoxy group, potentially affecting its biological activity.
4-ethoxy-N-{4-ethoxy-2-nitrophenyl}benzamide: The absence of the chloro group in this compound can lead to different chemical and biological properties.
Eigenschaften
Molekularformel |
C17H17ClN2O5 |
---|---|
Molekulargewicht |
364.8g/mol |
IUPAC-Name |
3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H17ClN2O5/c1-3-24-12-6-7-14(15(10-12)20(22)23)19-17(21)11-5-8-16(25-4-2)13(18)9-11/h5-10H,3-4H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
WWSFOMCHRABEDX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)Cl)[N+](=O)[O-] |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.